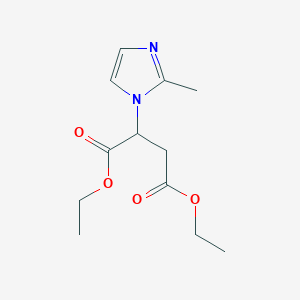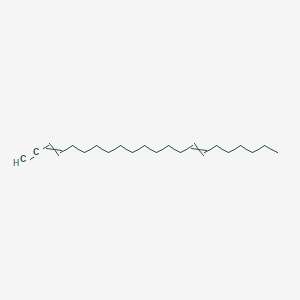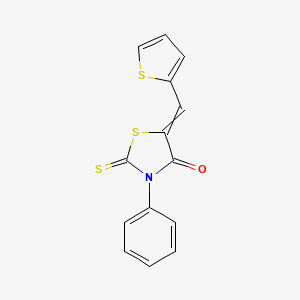
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with phenyl and thienylmethylene groups. The presence of the thioxo group further enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-thioxo-4-thiazolidinone with 3-phenyl-2-thienylmethylene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Corresponding substituted thiazolidinones
科学研究应用
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes and proteins involved in critical biological processes. For example, it can act as a voltage-gated sodium channel blocker, preventing the propagation of action potentials in neurons. This mechanism is similar to that of anticonvulsant drugs like phenytoin, which block sustained high-frequency repetitive firing of action potentials.
相似化合物的比较
Similar Compounds
- 4-Thiazolidinone, 3-phenyl-5-(2-furylmethylene)-2-thioxo-
- 4-Thiazolidinone, 3-phenyl-5-(2-pyridylmethylene)-2-thioxo-
- 4-Thiazolidinone, 3-phenyl-5-(2-benzylmethylene)-2-thioxo-
Uniqueness
4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- stands out due to its unique combination of the thiazolidinone ring with phenyl and thienylmethylene groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to act as a voltage-gated sodium channel blocker further distinguishes it from other similar compounds, highlighting its potential in the development of new therapeutic agents.
属性
CAS 编号 |
151502-03-3 |
|---|---|
分子式 |
C14H9NOS3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H |
InChI 键 |
AVOLWSYTUDOYJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


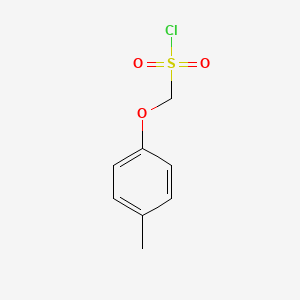
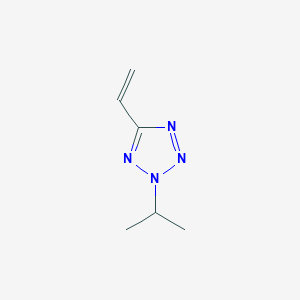
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
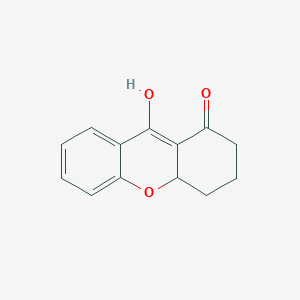
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
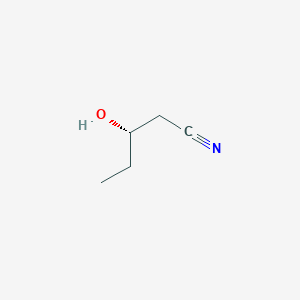
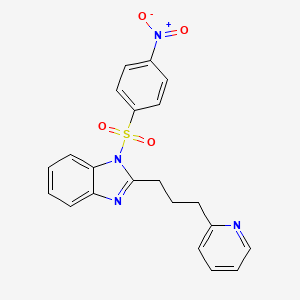
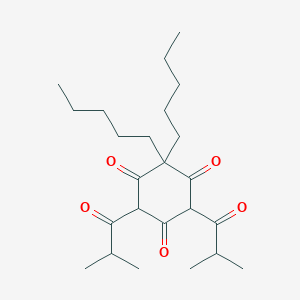
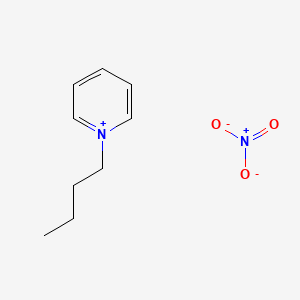
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

